

Application Note: High-Resolution Mass Spectrometry for the Identification of M309

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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202

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Introduction

The identification and characterization of novel compounds are critical stages in drug discovery and development. High-resolution mass spectrometry (HRMS) has become an indispensable tool for these tasks, offering unparalleled accuracy and sensitivity in determining the elemental composition and structure of unknown molecules.^[1] This application note provides a comprehensive overview and detailed protocols for the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of the hypothetical small molecule drug candidate, M309. The methodologies described herein are designed to guide researchers through a systematic workflow, from initial sample preparation to final data analysis and structural elucidation.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high-resolution and accurate mass measurements, which are crucial for distinguishing between isobaric interferences and determining the elemental formula of a compound.^[1] This level of precision is essential for the confident identification of drug candidates and their metabolites.^{[2][3]}

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and minimizing matrix effects. The following protocol is a general guideline for the extraction of M309 from a biological matrix (e.g., plasma).

Materials:

- Biological matrix (e.g., plasma) containing M309
- Internal Standard (a structurally similar compound to M309, if available)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Centrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μ m)
- HPLC vials

Protocol:

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma in a 1.5 mL centrifuge tube, add 10 μ L of the internal standard solution (if used).
- Add 300 μ L of cold ACN to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
- Vortex for 30 seconds.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-HRMS Analysis

The following are typical starting conditions for the analysis of a small molecule like M309. Method optimization will be required based on the specific chemical properties of M309.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage	3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature	120°C
Desolvation Gas	Nitrogen, 800 L/hr
Desolvation Temp.	350°C
Mass Range	50 - 1000 m/z
Acquisition Mode	Full Scan MS and Data-Dependent MS/MS (ddMS2)
Resolution	> 60,000 FWHM
Collision Energy	Ramped (e.g., 10-40 eV for ddMS2)

Data Analysis and Presentation

High-resolution full scan data provides the accurate mass of the precursor ion, which is used to generate a list of potential elemental formulas. Data-dependent MS/MS provides fragmentation data that is used for structural elucidation.

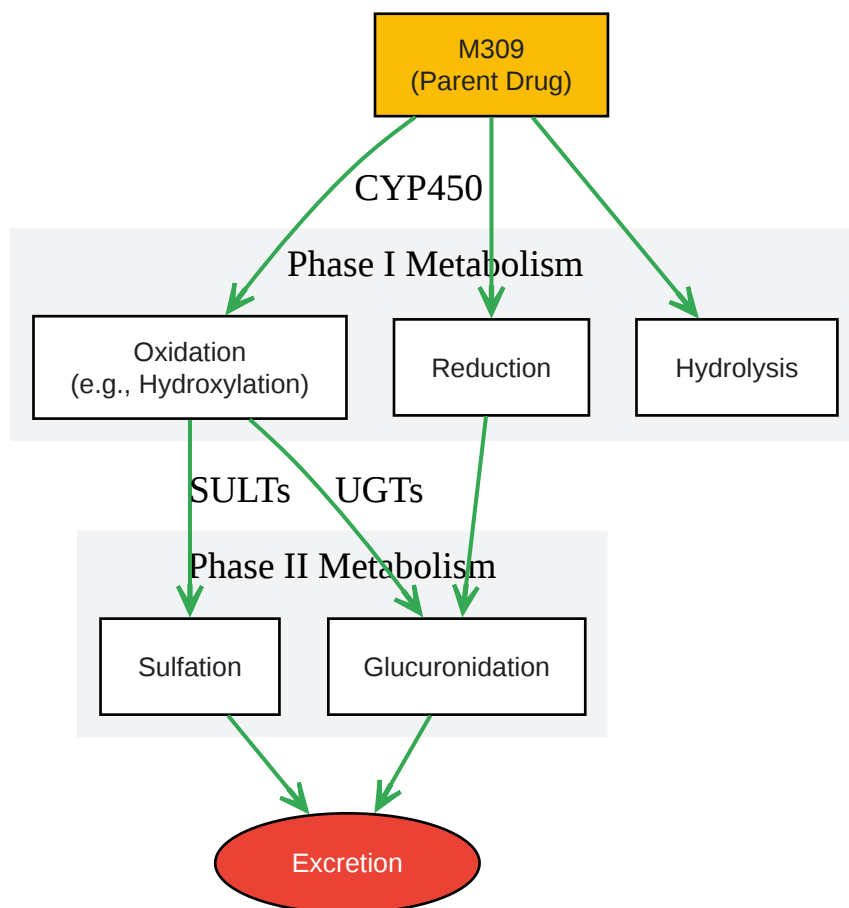
Table 3: Hypothetical HRMS Data for M309

Parameter	Value
Observed m/z [M+H] ⁺	310.1234
Calculated m/z [M+H] ⁺	310.1232
Mass Error (ppm)	0.64
Proposed Formula	C ₁₈ H ₁₅ N ₃ O ₂
Key MS/MS Fragments (m/z)	282.1287, 254.1338, 195.0971, 105.0704

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of M309 using LC-HRMS.



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